molecular formula C8H14N4O2 B12811611 Cyclohex-4-ene-1,2-dicarbohydrazide CAS No. 14246-80-1

Cyclohex-4-ene-1,2-dicarbohydrazide

Cat. No.: B12811611
CAS No.: 14246-80-1
M. Wt: 198.22 g/mol
InChI Key: FJFRLOOYFSNNQZ-UHFFFAOYSA-N
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Description

Cyclohex-4-ene-1,2-dicarbohydrazide is an organic compound with the molecular formula C8H14N4O2 It is characterized by a cyclohexene ring with two carbohydrazide groups attached at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-4-ene-1,2-dicarbohydrazide can be synthesized through a multi-step process. One common method involves the Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same Diels-Alder reaction followed by hydrazine treatment. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like xylene and petroleum ether for crystallization and purification .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-4-ene-1,2-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohex-4-ene-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert the double bonds in the cyclohexene ring to single bonds, forming cyclohexane derivatives.

    Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: Cyclohex-4-ene-1,2-dicarboxylic acid.

    Reduction: Cyclohexane-1,2-dicarbohydrazide.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohex-4-ene-1,2-dicarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclohex-4-ene-1,2-dicarbohydrazide exerts its effects involves its reactive carbohydrazide groups. These groups can form covalent bonds with various biomolecules, potentially altering their function. The compound can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Cyclohex-4-ene-1,2-dicarbohydrazide can be compared with similar compounds such as:

    Cyclohex-4-ene-1,2-dicarboxylic acid: Similar structure but lacks the reactive carbohydrazide groups.

    Cyclohexane-1,2-dicarbohydrazide: Saturated version with different reactivity.

    Cyclohex-4-ene-1,2-dicarboxylic anhydride: Precursor in the synthesis of this compound.

This compound is unique due to its combination of a cyclohexene ring and reactive carbohydrazide groups, making it a versatile compound for various applications.

Properties

CAS No.

14246-80-1

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

cyclohex-4-ene-1,2-dicarbohydrazide

InChI

InChI=1S/C8H14N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-2,5-6H,3-4,9-10H2,(H,11,13)(H,12,14)

InChI Key

FJFRLOOYFSNNQZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NN)C(=O)NN

Origin of Product

United States

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